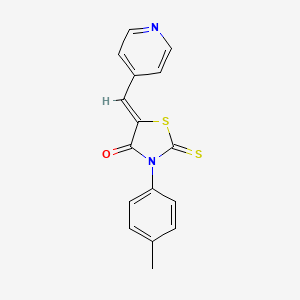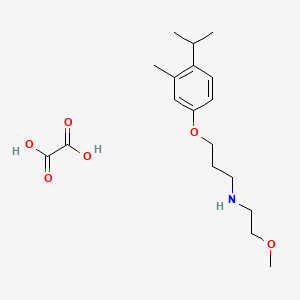![molecular formula C23H21NO3 B4005980 N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylbutanamide](/img/structure/B4005980.png)
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylbutanamide
Vue d'ensemble
Description
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylbutanamide is a synthetic organic compound that belongs to the class of dibenzofuran derivatives This compound is characterized by the presence of a dibenzofuran core substituted with a methoxy group at the 2-position and a phenylbutanamide moiety at the 3-position
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylbutanamide typically involves the following steps:
Formation of 2-methoxydibenzo[b,d]furan: This can be achieved through the Vilsmeier formylation of dibenzofuran, followed by methylation using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Amidation Reaction: The 2-methoxydibenzo[b,d]furan is then reacted with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine to form the desired amide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the amide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine for bromination in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-hydroxydibenzo[b,d]furan derivatives.
Reduction: Formation of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylbutanamine.
Substitution: Formation of nitro or halogenated derivatives of the parent compound.
Mécanisme D'action
The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparaison Avec Des Composés Similaires
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylbutanamide can be compared with other dibenzofuran derivatives, such as:
2-methoxydibenzo[b,d]furan-3-carbaldehyde: Similar in structure but with an aldehyde group instead of the amide moiety.
2-hydroxydibenzo[b,d]furan: Similar core structure but with a hydroxyl group instead of the methoxy group.
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-nitrobenzamide: Similar structure but with a nitro group on the benzamide moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the methoxy and phenylbutanamide groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c1-3-16(15-9-5-4-6-10-15)23(25)24-19-14-21-18(13-22(19)26-2)17-11-7-8-12-20(17)27-21/h4-14,16H,3H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKIWMOQOONNHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-bromo-3-(methylthio)-6-[4-(methylthio)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4005898.png)
![N-(3-methoxypropyl)-2-{[(4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4005901.png)
![Benzyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4005910.png)
![3-methoxy-N-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]propan-1-amine;oxalic acid](/img/structure/B4005919.png)
![3-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B4005930.png)

![1-[3-(2-butan-2-ylphenoxy)propyl]pyrrolidine](/img/structure/B4005938.png)
![N-[3-(prop-2-en-1-ylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4005940.png)

![2-{[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4005956.png)
![1-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}-1H-imidazole oxalate](/img/structure/B4005961.png)
![N'-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4005963.png)
![10-bromo-3-(ethylthio)-6-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4005971.png)
![N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4005985.png)
